molecular formula ClC6H4NO2<br>C6H4ClNO2 B092001 1-Chloro-3-nitrobenzene CAS No. 121-73-3

1-Chloro-3-nitrobenzene

Cat. No. B092001
CAS RN: 121-73-3
M. Wt: 157.55 g/mol
InChI Key: KMAQZIILEGKYQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloronitrobenzene derivatives is explored in several papers. For instance, paper discusses the synthesis of 1,2-Dichloro-4-nitrobenzene by chlorination of p-nitrochlorobenzene, which is a process that could be adapted for the synthesis of 1-Chloro-3-nitrobenzene by changing the starting materials and reaction conditions. The optimal conditions for the reaction described in paper involve the use of KClO3 and H2SO4, with specific temperature and time parameters to achieve a high yield.

Molecular Structure Analysis

The molecular structure of chloronitrobenzene derivatives is detailed in several papers. For example, paper provides an X-ray crystallography analysis of a 2-nitro-t-butylbenzene derivative, which gives insights into the molecular geometry that could be similar to 1-Chloro-3-nitrobenzene. The paper discusses the crystal structure of 1,3,5-triisopropyl-2-nitrobenzene, indicating that the nitro group is almost perpendicular to the aromatic ring, a feature that might be present in 1-Chloro-3-nitrobenzene as well.

Chemical Reactions Analysis

The chemical reactions involving chloronitrobenzene derivatives are diverse. Paper describes the biodegradation of 1-chloro-4-nitrobenzene by a bacterial strain, which involves the transformation of the compound into various products, including 5-chloropicolinic acid. This demonstrates the reactivity of the nitro group and the potential for environmental breakdown. Paper examines the electrochemical reduction of chloroethyl-nitrobenzene derivatives, which could be relevant to the reactivity of 1-Chloro-3-nitrobenzene under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloronitrobenzene derivatives are influenced by their molecular structure. Paper investigates the structure-activity relationships of various 4-substituted 1-chloro-2-nitrobenzenes, which could be extrapolated to understand the properties of 1-Chloro-3-nitrobenzene. The study reveals that electronic, steric, and lipophilic properties of the substituents significantly affect the compound's reactivity. Paper and discuss the solvate structures of dichloronitrobenzene with aniline and 1,4-dioxane, respectively, which could provide insights into the solubility and intermolecular interactions of 1-Chloro-3-nitrobenzene.

Scientific Research Applications

Application 1: Preparation of Aromatic Azo Compounds

  • Results or Outcomes: The result is the formation of aromatic azo compounds. Unfortunately, the sources do not provide quantitative data or statistical analyses related to the yield or efficiency of the reaction .

Application 2: Isotopic Abundance Analysis

  • Summary of the Application: 1-Chloro-3-nitrobenzene has been used in research to study the impact of biofield energy treatment on its isotopic abundance ratios .
  • Methods of Application or Experimental Procedures: The biofield energy treatment, known as The Trivedi Effect®, was applied to a sample of 1-Chloro-3-nitrobenzene. The isotopic abundance ratios were then analyzed using gas chromatography-mass spectrometry (GC-MS) .

Application 3: Preparation of Dyes

  • Results or Outcomes: The result is the formation of dyes. Unfortunately, the sources do not provide quantitative data or statistical analyses related to the yield or efficiency of the reaction .

Application 4: Enhanced Electrokinetic Remediation

  • Summary of the Application: 1-Chloro-3-nitrobenzene has been used as a surrogate standard to evaluate the removal of 2,4-dinitrotoluene from contaminated soils using enhanced electrokinetic remediation .

Application 5: Synthesis of Dyes

  • Results or Outcomes: The result is the formation of dyes. Unfortunately, the sources do not provide quantitative data or statistical analyses related to the yield or efficiency of the reaction .

Application 6: Environmental Remediation

  • Summary of the Application: 1-Chloro-3-nitrobenzene has been used as a surrogate standard to evaluate the removal of 2,4-dinitrotoluene from contaminated soils using enhanced electrokinetic remediation .

Safety And Hazards

1-Chloro-3-nitrobenzene is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Aquatic Chronic 3 . It can cause temporary incapacitation or residual injury . It is also toxic in contact with skin .

Future Directions

1-Chloro-3-nitrobenzene has been used in the preparation of aromatic azo compounds using gold (Au) nanoparticles supported on TiO2 as a catalyst . It was also used as a surrogate standard to evaluate the removal of 2,4-dinitrotoluene from contaminated soils using enhanced electrokinetic remediation .

properties

IUPAC Name

1-chloro-3-nitrobenzene
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InChI

InChI=1S/C6H4ClNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
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InChI Key

KMAQZIILEGKYQZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)[N+](=O)[O-]
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Molecular Formula

C6H4ClNO2, ClC6H4NO2
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DSSTOX Substance ID

DTXSID4021971
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Molecular Weight

157.55 g/mol
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Physical Description

3-chloronitrobenzene appears as pale yellow crystals. Insoluble in water. (NTP, 1992), Pale yellow solid; [Merck Index] Pale yellow or light brown crystalline solid; [MSDSonline], PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

455 to 457 °F at 760 mmHg (NTP, 1992), 236 °C at 760 mm Hg, 236 °C
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Flash Point

261 °F (NFPA, 2010), 127 °C, 261 °F (127 °C) (Closed cup), 103 °C c.c.
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Solubility

Insoluble (NTP, 1992), Sparingly sol in cold alcohol; freely soluble in hot alcohol, chloroform, ether, carbon disulfide, and glacial acetic acid, Soluble in most organic solvents, In water, 0.273 g/L at 20 °C, Solubility in water at 20 °C: very poor
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Density

1.343 (NTP, 1992) - Denser than water; will sink, 1.534 at 20 °C/4 °C, 1.3 g/cm³
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Vapor Density

Relative vapor density (air = 1): 5.44
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Vapor Pressure

0.09 [mmHg], 0.097 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5
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Product Name

1-Chloro-3-nitrobenzene

Color/Form

Pale-yellow orthorhombic prisms from alcohol

CAS RN

121-73-3
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Melting Point

115 °F (NTP, 1992), 46 °C, Liquid molar volume = 0.117 cu m/kmol; IG Heat of Formation = 3.72X10+7 J/kmol; Heat of Fusion at melting point = 2.078X10+7 J/kmol, 44 °C
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Synthesis routes and methods

Procedure details

172.5 parts of 2-chloro-4-nitro-aniline are introduced into 180 parts of isopropanol and 300 parts of water, and 200 parts of concentrated sulfuric acid (98 percent strength by weight) are then added to the mixture. A solution of 125 parts of NaNO2 in 175 parts of water is run in at 50° C., as described in Example 1. The mixture is cooled, 400 parts of water are added and the product is filtered off. 142 parts (90% of theory) of 3-chloro-nitro-benzene, of melting point 40°-42° C., are obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-nitrobenzene
Reactant of Route 2
1-Chloro-3-nitrobenzene
Reactant of Route 3
1-Chloro-3-nitrobenzene
Reactant of Route 4
1-Chloro-3-nitrobenzene
Reactant of Route 5
1-Chloro-3-nitrobenzene
Reactant of Route 6
1-Chloro-3-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.